Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate
Description
Tert-butyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate is a thiomorpholine derivative characterized by a sulfonamide ring (1,1-dioxo group) and a tert-butyl ester moiety at the 3-position. Thiomorpholine derivatives are of significant interest in medicinal and synthetic chemistry due to their structural versatility, which allows for modulation of physicochemical properties such as solubility, stability, and biological activity.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,4-thiazinane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-15(12,13)5-4-10-7/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOOPGMLJZHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be further oxidized to form sulfone derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The 1,1-dioxo group in the target compound distinguishes it from analogs like the 1-imino-1-oxo derivative , which may alter electronic properties and hydrogen-bonding capacity. Substituent Position: The tert-butyl ester at C3 (target compound) versus C4 ( compound) could influence steric effects and intermolecular interactions in crystallographic or solution-phase applications .
The phenyl group in ’s analog introduces aromaticity, which may increase rigidity and π-π stacking interactions in solid-state structures .
Synthetic Utility :
- Tert-butyl esters are commonly employed as protecting groups for carboxylic acids. The stability of these groups under acidic or basic conditions varies with the core structure; for example, pyrrolidine derivatives () may exhibit different deprotection kinetics compared to thiomorpholine analogs .
Research Findings and Gaps
- Spectroscopic Characterization : NMR data (e.g., ¹H and ¹³C) for analogs in and suggest that the target compound’s sulfonamide ring would produce distinct deshielded proton signals in the range of δ 3.0–4.5 ppm, while the tert-butyl group would appear as a singlet near δ 1.4 ppm .
- Stability : The 1,1-dioxo group in the target compound may confer oxidative stability compared to thioether-containing analogs, though this requires experimental validation.
- Toxicity Data: No acute toxicity data are available for the target compound or its analogs in the provided evidence, highlighting a critical gap for future studies .
Biological Activity
Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H17NO4S
- Molecular Weight : Approximately 235.3 g/mol
- Structural Features : The compound features a thiomorpholine ring and a carboxylate group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:
- Enzyme Inhibition : The dioxo group can form hydrogen bonds with active site residues in enzymes, while the thiomorpholine ring facilitates hydrophobic interactions. This dual interaction can modulate enzyme activity, potentially leading to altered biochemical pathways.
- Metal Ion Coordination : The compound's structure allows it to form stable complexes with metal ions, making it useful in studies of metalloproteins and enzyme mechanisms.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Case Study 1: Antitumor Activity
A study investigated the effects of various thiomorpholine derivatives on tumor growth in mice. Results indicated that compounds structurally related to this compound significantly reduced tumor size when administered alongside standard chemotherapy agents. The proposed mechanism involved the inhibition of IDO activity, leading to enhanced immune response against tumor cells .
Case Study 2: Enzyme Interaction Studies
In vitro experiments assessed the interaction between this compound and several key metabolic enzymes. The results showed that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer cell survival. This inhibition was linked to the compound's ability to form stable complexes with metal cofactors within these enzymes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-(cyanomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate | C10H18N2O4S | Contains a cyanomethyl group; potential for different reactivity |
| Thiomorpholine 3-carboxylic acid | C5H9NO2S | Lacks the tert-butyl ester; simpler structure with basic properties |
| Tert-butyl (R)-4-Methyl-2,2-Dioxo-[1,2,3]Oxathiazolidine-3-Carboxylate | C10H15NO4S | Contains an oxathiazolidine ring; different sulfur heterocycle |
This table illustrates how structural variations can influence biological activity and potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
